Nilotinib-d6 - 1268356-17-7

Nilotinib-d6

Catalog Number: EVT-1462727
CAS Number: 1268356-17-7
Molecular Formula: C28H22F3N7O
Molecular Weight: 535.564
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR/ABL. [, , ] It is a potent inhibitor of the Abelson (c-Abl) tyrosine kinase and discoidin domain receptors (DDR1/2). [, ] This compound is FDA-approved for treating chronic myeloid leukemia (CML). [, , ] Research suggests it may also have potential in treating Alzheimer's disease, Parkinson's disease, and other conditions. [, , , , ]

Mechanism of Action

Nilotinib primarily functions by inhibiting tyrosine kinases, specifically BCR/ABL and DDR1/2. [, , , , ]

  • BCR/ABL Inhibition: This kinase is constitutively active in CML, leading to uncontrolled cell proliferation. Nilotinib binds to the kinase domain, blocking its activity and leading to cell death in BCR/ABL-expressing cells. []
  • DDR1 Inhibition: This action disrupts downstream signaling pathways involved in cell invasion and metastasis, highlighting its potential in treating metastatic cancers. []
Physical and Chemical Properties Analysis

The provided abstracts do not contain specific data on the physical and chemical properties of Nilotinib. One study mentions its food-dependent bioavailability, indicating that its absorption is affected by food intake. []

Applications
  • Treatment of Chronic Myeloid Leukemia (CML): Nilotinib is primarily used as a first-line or second-line treatment for CML, particularly in cases resistant or intolerant to imatinib. [, , , , , ] It shows efficacy in achieving deep molecular responses and potentially leading to treatment-free remission. [, , ]
  • Potential Treatment for Solid Tumors: Nilotinib has shown potential in preclinical and clinical studies for treating solid tumors, including breast cancer and melanoma. [, ] Its ability to inhibit DDR1 and potentially other tyrosine kinases may contribute to its anti-tumor effects in these contexts.
  • Potential Anti-bacterial Agent: In vitro and in vivo studies indicate that Nilotinib might inhibit the intracellular survival and growth of Mycobacterium tuberculosis and Mycobacterium avium subspecies paratuberculosis. [] This effect is attributed to its modulation of autophagy.

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that acts on the BCR-ABL tyrosine kinase. It is used as a first-line treatment for chronic myeloid leukemia (CML) and has revolutionized the treatment of this disease. [, , , , , , , , , ]

Relevance: Imatinib is structurally related to Nilotinib D6 in that they are both TKIs that target the BCR-ABL tyrosine kinase. Both compounds share a similar core structure, but Nilotinib D6 has been modified to increase its potency and overcome resistance mechanisms that can develop with imatinib. [, , , , , , , , , ]

Dasatinib

Compound Description: Dasatinib is a second-generation TKI that targets a broader range of tyrosine kinases than imatinib, including BCR-ABL and SRC family kinases. It is used as a second-line treatment for CML in patients resistant or intolerant to imatinib. [, , , , , ]

Relevance: Dasatinib is structurally related to Nilotinib D6 in that they are both second-generation TKIs that target BCR-ABL. Like imatinib and Nilotinib D6, dasatinib shares a similar core structure, but with distinct chemical modifications that contribute to its unique kinase selectivity profile. [, , , , , ]

Bosutinib

Compound Description: Bosutinib is a third-generation TKI that is active against BCR-ABL, including many mutations that confer resistance to imatinib and dasatinib. It is used as a second- or third-line treatment for CML in patients resistant or intolerant to other TKIs. [, ]

Relevance: Bosutinib is structurally related to Nilotinib D6 in that they are both TKIs that target BCR-ABL, particularly in the context of resistance mutations. Although their structures differ, both are classified as TKIs and exert their therapeutic effects through similar mechanisms. [, ]

Ponatinib

Compound Description: Ponatinib is a third-generation TKI that has potent activity against most BCR-ABL mutations, including the T315I mutation, which confers resistance to most other TKIs. It is used as a treatment option for CML patients with T315I-positive disease. []

Relevance: Ponatinib is structurally related to Nilotinib D6 by virtue of their shared mechanism of action as TKIs and their clinical use in managing TKI-resistant CML. They possess distinct chemical structures but fall under the same class of medications. []

Benzo[c]phenanthridine P8-D6

Compound Description: Benzo[c]phenanthridine P8-D6 is a compound that has been found to inhibit both human topoisomerase I and II, enzymes involved in DNA replication. It has shown potent cytotoxic activity in different human tumor cell lines. []

Relevance: Benzo[c]phenanthridine P8-D6 is structurally related to Nilotinib D6 through their shared phenanthridine core. This structural motif is essential for the biological activities of both compounds, despite their distinct mechanisms of action. []

Properties

CAS Number

1268356-17-7

Product Name

Nilotinib-d6

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

Molecular Formula

C28H22F3N7O

Molecular Weight

535.564

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D

InChI Key

HHZIURLSWUIHRB-AGINCAKFSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6; Tasigna-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.